1-(2-Methoxyphenyl)hexan-2-amine
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Overview
Description
1-(2-Methoxyphenyl)hexan-2-amine is an organic compound with the molecular formula C13H21NO. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its structural features, which include a hexane chain substituted with a methoxyphenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1-(2-Methoxyphenyl)hexan-2-amine is through the Leuckart reaction. This reaction involves the reductive amination of ketones or aldehydes using ammonium formate or formamide as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130°C, and can be carried out under various conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reductive amination processes. These processes often utilize catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)hexan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
Scientific Research Applications
1-(2-Methoxyphenyl)hexan-2-amine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving amine metabolism and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)hexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Hexanamine: A primary aliphatic amine with a similar hexane chain but without the methoxyphenyl group.
1-(2-Methoxyphenyl)piperazine: Another compound with a methoxyphenyl group but with a piperazine ring instead of a hexane chain.
Uniqueness
1-(2-Methoxyphenyl)hexan-2-amine is unique due to its specific structural features, which include both a methoxyphenyl group and a hexane chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-8-12(14)10-11-7-5-6-9-13(11)15-2/h5-7,9,12H,3-4,8,10,14H2,1-2H3 |
InChI Key |
DUJHZXPLVLAFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1OC)N |
Origin of Product |
United States |
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